molecular formula C11H9NO2 B1293490 1-Methyl-4-nitronaphthalene CAS No. 880-93-3

1-Methyl-4-nitronaphthalene

Cat. No.: B1293490
CAS No.: 880-93-3
M. Wt: 187.19 g/mol
InChI Key: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitronaphthalene (CAS: 880-93-3) is a nitroaromatic compound derived from naphthalene, featuring a methyl group at position 1 and a nitro group at position 2. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol . This compound is structurally classified as a nitro-PAH (polycyclic aromatic hydrocarbon) and is primarily utilized as an intermediate in synthesizing dyes, pesticides, and pharmaceuticals . Its IUPAC name, confirmed by nomenclature guidelines, reflects the priority of substituents based on standard numbering rules for naphthalene derivatives .

Key physical properties include a solid-state morphology at room temperature and storage recommendations to avoid heat or ignition sources due to its hazardous nature (H302: harmful if swallowed) . Commercial availability varies, with purities ranging from 95% to 97% and prices between €54.00 and €696.00 depending on supplier specifications .

Properties

IUPAC Name

1-methyl-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVKAJKOYFHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236757
Record name Naphthalene, 1-methyl-4-nitro-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-93-3
Record name 4-Methyl-1-nitronaphthalene
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Record name 4-Methyl-1-nitronaphthalene
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Record name Naphthalene, 1-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-NITRONAPHTHALENE
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Preparation Methods

Nitration of 1-Methylnaphthalene

The most straightforward method for synthesizing 1-methyl-4-nitronaphthalene involves the nitration of 1-methylnaphthalene. This process typically requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.

Procedure:

  • Reagents:

    • 1-Methylnaphthalene
    • Concentrated nitric acid
    • Concentrated sulfuric acid
  • Steps:

    • Mix concentrated sulfuric acid and concentrated nitric acid in a cooled reaction vessel (temperature maintained at around 0°C).
    • Slowly add 1-methylnaphthalene to the cooled acid mixture while maintaining the temperature.
    • Allow the reaction to proceed for several hours, monitoring the temperature carefully to prevent excessive heat generation.
    • After completion, quench the reaction with ice water and extract the organic layer using a suitable solvent like ethyl acetate.
    • Purify the product through recrystallization or column chromatography.

Yield and Purity:
This method can yield significant amounts of product with high purity, often exceeding yields of 70% depending on reaction conditions.

Alternative Nitration Method

Another method involves using nitronium tetrafluoroborate as a nitrating agent, which can provide a more controlled reaction environment.

Procedure:

  • Reagents:

    • 1-Methylnaphthalene
    • Nitronium tetrafluoroborate
    • Solvent (e.g., dichloromethane)
  • Steps:

    • Dissolve nitronium tetrafluoroborate in dichloromethane.
    • Add the solution to a stirred suspension of 1-methylnaphthalene at low temperatures (around -10°C).
    • Allow the reaction to proceed for a specified time while maintaining low temperatures.
    • After completion, work up the reaction mixture by washing with water and extracting with organic solvents.

Yield and Purity:
This method can also achieve high yields and is noted for producing fewer by-products compared to traditional nitration methods.

Method Reagents Temperature Yield (%) Purity (%)
Nitration with Acids HNO₃, H₂SO₄, Methylnaphthalene ~0°C >70 High
Nitration with Tetrafluoroborate Nitronium tetrafluoroborate, Methylnaphthalene -10°C >75 Very High

Recent studies have focused on optimizing these nitration processes to improve yields and reduce environmental impact. For instance, research has indicated that using milder conditions or alternative nitrating agents can lead to better selectivity for desired products while minimizing hazardous waste.

Additionally, advancements in catalysis have introduced new pathways for synthesizing nitro compounds that utilize less corrosive reagents or operate under milder conditions, thereby enhancing safety and sustainability in chemical processes.

The preparation of this compound is primarily achieved through nitration methods that utilize various reagents and conditions tailored for optimal yield and purity. Continuous research into alternative methods and reagents aims to enhance efficiency while addressing environmental concerns associated with traditional synthetic routes. The choice of method may vary based on specific application needs and desired product characteristics.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Methyl-4-nitronaphthalene serves as a critical intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its structure allows for further chemical modifications that are essential in creating complex organic molecules used in various applications, including textiles and coatings .

Pharmaceutical Development
Research indicates that this compound is involved in the synthesis of S-triazolyl α-mercaptoacetanilides, which act as inhibitors of HIV reverse transcriptase. This application highlights its potential in medicinal chemistry, particularly in developing antiviral drugs .

Biological Research

Toxicological Studies
The compound has been studied for its toxicological effects, particularly its impact on respiratory systems in animal models. Studies show that exposure to this compound can lead to significant lung injury, affecting Clara and ciliated cells. This research is crucial for understanding the compound's safety profile and potential health risks associated with its industrial use .

Biologically Active Molecules
Investigations into this compound have explored its potential as a precursor for biologically active molecules, suggesting that it may contribute to the development of new therapeutic agents. The compound's derivatives could possess antimicrobial properties, making them candidates for further pharmaceutical exploration .

Industrial Applications

High-Performance Materials
In industrial settings, this compound is utilized in producing high-performance materials such as polyurethanes and other polymers. These materials are essential in various applications, including automotive components, coatings, and adhesives due to their durability and chemical resistance .

Summary of Applications

Field Application
Chemical Synthesis Intermediate for dyes and pigments; synthesis of antiviral agents (HIV inhibitors)
Biological Research Toxicological studies; potential precursor for biologically active compounds
Industrial Use Production of high-performance materials (e.g., polyurethanes)

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of this compound revealed that it induces lung injury in both rats and mice. The research indicated species-selective toxicity, with rats showing significant epithelial cell damage at lower doses compared to mice. This finding underscores the importance of assessing chemical safety across different species .

Case Study 2: Pharmaceutical Research

Research focusing on the development of HIV reverse transcriptase inhibitors highlighted the role of this compound as a key building block in synthesizing effective antiviral compounds. The study demonstrated promising results in inhibiting viral replication, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pathways involved often include redox reactions and interactions with enzymes that facilitate these processes.

Comparison with Similar Compounds

Table 1: Comparison of Nitronaphthalene Isomers

Compound CAS Number Molecular Formula Nitro Position Emission in PM₁₀ (ng/mg)
This compound 880-93-3 C₁₁H₉NO₂ 4 0.3–0.5
1-Methyl-5-nitronaphthalene - C₁₁H₉NO₂ 5 1.0–1.2
1-Methyl-6-nitronaphthalene - C₁₁H₉NO₂ 6 <55 (detection limit)

Emissions data from diesel engine studies show that this compound is less abundant in particulate matter (PM) compared to its 5-nitro isomer, likely due to steric effects or degradation pathways favoring certain positions .

Substituent Variations: Methoxy vs. Methyl Groups

Replacing the methyl group with a methoxy group yields 1-Methoxy-4-nitronaphthalene (CAS: 4900-63-4), which has a higher molecular weight (203.19 g/mol ) and altered polarity due to the oxygen atom. This substitution enhances solubility in polar solvents but reduces thermal stability compared to the methyl analog .

Ethyl-Substituted Analogues

1-Ethyl-4-methylnaphthalene (CAS: 27424-87-9) lacks the nitro group but introduces an ethyl chain. The increased hydrocarbon chain length (C₁₃H₁₄, MW: 170.25 g/mol) lowers its boiling point and increases volatility, making it more prone to atmospheric dispersion than nitro-substituted derivatives .

Broader Nitro-PAH Comparisons

Nitro-PAHs such as 2-Nitronaphthalene and 3-Nitrobiphenyl are structurally distinct but share environmental relevance.

Table 2: Environmental and Toxicological Profiles of Nitro-PAHs

Compound Molecular Formula Emission in PM₂.₅ (ng/mg) Toxicity (Hazard Class)
This compound C₁₁H₉NO₂ 0.2–0.5 H302 (Oral toxicity)
2-Nitronaphthalene C₁₀H₇NO₂ 0.6–1.3 H351 (Suspected carcinogen)
3-Nitrobiphenyl C₁₂H₉NO₂ 0.9–1.7 H410 (Aquatic toxicity)

Biological Activity

1-Methyl-4-nitronaphthalene (1-M-4-NN) is a nitro-substituted derivative of methyl-naphthalene, which has garnered attention due to its potential biological activities and toxicity. This article provides a comprehensive overview of the biological activity associated with 1-M-4-NN, including its toxicological profile, metabolic pathways, and the implications for human health.

This compound has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and is characterized by the presence of a nitro group attached to the naphthalene ring. Its structure can influence its reactivity and biological interactions.

Acute Toxicity

Research indicates that 1-M-4-NN exhibits significant toxicity, particularly affecting respiratory and hepatic systems. In studies involving rodents, exposure to this compound resulted in lesions in airway epithelial cells, notably Clara cells and ciliated cells. The severity of lung lesions was found to be dose-dependent, with higher doses leading to more pronounced cellular damage .

Table 1: Toxicity Observations in Rodent Models

CompoundDosage (mg/kg)Observed Effects
This compound25Mild toxicity confined to Clara cells
50Significant decrease in ciliated cells
100-150Severe vacuolation and denuded basement membrane

Genotoxicity

Genotoxic effects have also been documented. Studies suggest that 1-M-4-NN can induce DNA damage in various cell lines, raising concerns about its potential carcinogenicity. The compound has been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent DNA damage .

Case Study 1: Inhalation Exposure in Rodents

A study conducted by Fanucchi et al. (2004) demonstrated that inhalation exposure to 1-M-4-NN resulted in significant respiratory toxicity in rats. The study reported that at a concentration of 2 ppm for four hours, observable alterations in Clara cell morphology were noted, indicating that even low-level exposures could lead to cellular damage .

Case Study 2: Hepatotoxicity Assessment

In another investigation, Verschoyle et al. (1993) assessed the hepatotoxic effects of 1-M-4-NN on mice. The results indicated that exposure led to elevated liver enzymes and histopathological changes consistent with hepatocyte injury, underscoring the compound's potential as a hepatotoxicant .

Environmental Impact

The persistence of nitro-polycyclic aromatic hydrocarbons (nPAHs), including 1-M-4-NN, in environmental matrices raises concerns regarding bioaccumulation and ecological toxicity. Studies have detected these compounds in various aquatic organisms, suggesting a significant impact on aquatic ecosystems and potential risks to human health through the food chain .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Methyl-4-nitronaphthalene in laboratory settings?

  • Methodology :

  • Synthesis : Nitration of 1-methylnaphthalene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-substitution. Purification via column chromatography or recrystallization.
  • Characterization :
  • NMR Spectroscopy : Confirm substitution pattern (e.g., aromatic proton splitting in 1H^1H-NMR).
  • GC-MS : Validate molecular ion peaks (m/z 187 for [M]⁺) and fragmentation patterns.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Q. What in vitro and in vivo models are appropriate for assessing systemic toxicity?

  • Methodology :

  • In Vitro : HepG2 cells for hepatic toxicity screening; measure CYP450 activity (e.g., CYP1A1 induction) and ROS generation.
  • In Vivo : Rodent models (rats/mice) exposed via oral gavage (5–50 mg/kg) or inhalation (10–100 ppm). Assess endpoints:
  • Hepatic : ALT/AST levels, histopathology.
  • Renal : BUN/creatinine ratios.
  • Follow ATSDR’s inclusion criteria for route-specific toxicity studies (Table B-1) .

Q. What analytical techniques are effective for quantifying this compound in environmental samples?

  • Methodology :

  • Water/Soil : Solid-phase extraction (C18 cartridges) followed by GC-MS (SIM mode for m/z 187).
  • Air : Passive samplers with Tenax® tubes; thermal desorption-GC-MS.
  • QA/QC : Spike recovery tests (85–115%) and internal standards (e.g., deuterated naphthalene) .

Q. What are the metabolic activation pathways of this compound?

  • Methodology :

  • In Vitro Metabolism : Liver microsomes (human/rat) + NADPH cofactor; monitor nitro-reduction (HPLC) to amine derivatives.
  • Reactive Intermediates : Trapping assays (e.g., GSH adducts) analyzed via LC-MS/MS.
  • Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in toxicity profiles across studies?

  • Methodology :

  • Risk of Bias Assessment : Apply ATSDR’s confidence ratings (High/Moderate/Low) based on study design, sample size, and reproducibility .
  • Meta-Analysis : Pool data using random-effects models (e.g., RevMan); assess heterogeneity (I² statistic >50% indicates high variability).
  • Sensitivity Analysis : Exclude low-confidence studies (e.g., small cohorts, unclear exposure metrics) .

Q. What computational approaches predict environmental fate and degradation pathways?

  • Methodology :

  • QSAR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN scores).
  • Molecular Dynamics : Simulate hydrolysis pathways (Gaussian 16; DFT/B3LYP/6-31G* basis set).
  • Environmental Monitoring : Validate predictions with field data (soil/water half-lives) .

Q. How should longitudinal studies evaluate chronic renal effects?

  • Methodology :

  • Study Design : 24-month rodent exposure (oral/inhalation); staggered sacrifice intervals (6, 12, 18, 24 months).
  • Endpoints :
  • Biomarkers : Urinary KIM-1/NGAL for early tubular injury.
  • Omics : RNA-seq to identify fibrosis-related genes (TGF-β, COL1A1).
  • Statistical Power : Minimum n=10/group (α=0.05, β=0.2) .

Q. What frameworks are recommended for systematic reviews on carcinogenic potential?

  • Methodology :

  • Literature Search : Use ATSDR’s strategy (Table B-1) with Boolean strings (e.g., “this compound AND (carcinogenicity OR genotoxicity)”).
  • Inclusion Criteria : Prioritize peer-reviewed studies with dose-response data.
  • Evidence Synthesis : Translate confidence ratings (High/Moderate/Low) into IARC-style classifications (e.g., Group 2B) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.